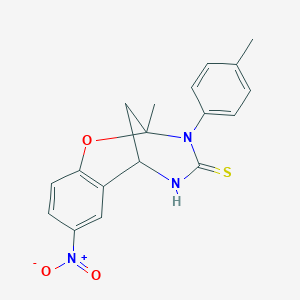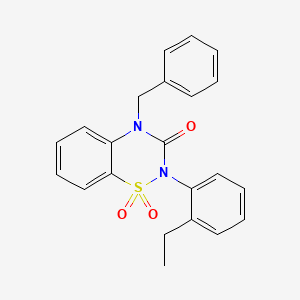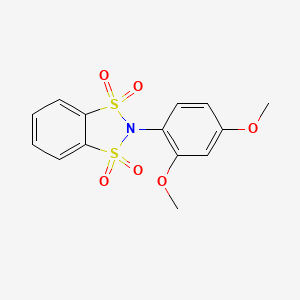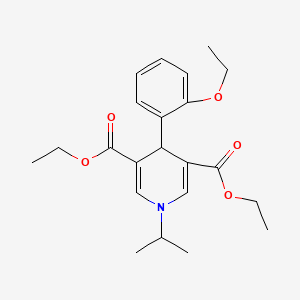![molecular formula C16H9Cl2N5O2S B11213938 3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: belongs to the class of heterocyclic compounds, combining both triazole and thiadiazine moieties. Let’s break it down:
Triazolo[3,4-b][1,3,4]thiadiazine: This part of the name indicates a fused ring system containing a triazole ring (a five-membered ring with three nitrogen atoms) and a thiadiazine ring (a five-membered ring with two nitrogen and one sulfur atom). The arrangement of these rings provides unique electronic properties.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves a one-pot, catalyst-free procedure. Here’s how it’s done:
- Start with dibenzoylacetylene as the precursor.
- React dibenzoylacetylene with appropriate reagents to form the triazole and thiadiazine rings simultaneously.
Reaction Conditions:
- The reaction proceeds at room temperature .
- The yields are excellent .
Industrial Production:
While research studies often focus on laboratory-scale synthesis, industrial production methods would likely involve scaled-up versions of the same synthetic route.
Chemical Reactions Analysis
This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the nitro group or other functional groups.
Reduction: Reduction reactions may reduce the nitro group to an amino group.
Substitution: Substituents on the phenyl rings can be replaced by other groups.
Common reagents and conditions:
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major products:
- Reduction could lead to an amino derivative.
- Substitution may yield various derivatives with different substituents.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: As a building block for designing new materials.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing heat-resistant explosives.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve:
Binding to molecular targets: Interacting with proteins, enzymes, or receptors.
Modulating pathways: Influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with the same exact structure, we can compare it to related heterocyclic compounds. For instance:
Triazoles: Similar in ring structure but lack the thiadiazine component.
Thiadiazines: Share the thiadiazine ring but without the triazole fusion.
Properties
Molecular Formula |
C16H9Cl2N5O2S |
|---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl2N5O2S/c17-10-3-6-12(13(18)7-10)15-19-20-16-22(15)21-14(8-26-16)9-1-4-11(5-2-9)23(24)25/h1-7H,8H2 |
InChI Key |
JFBKEDBDHFONRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B11213891.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11213894.png)
![N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213902.png)
![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213905.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213906.png)
![1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213911.png)
![3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B11213918.png)
![9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213927.png)
![N-(4-butylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213935.png)
